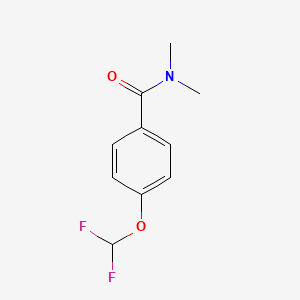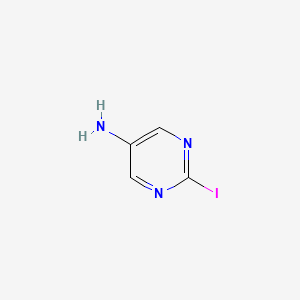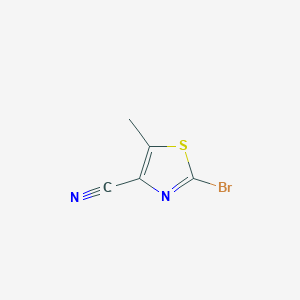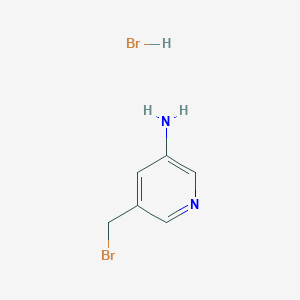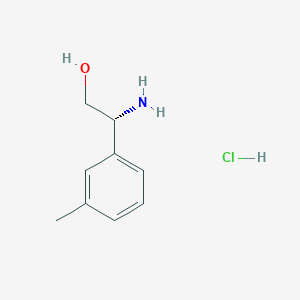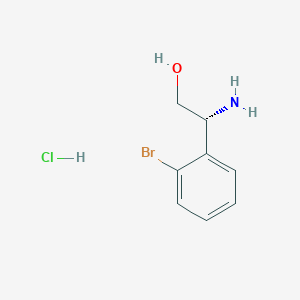
(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H11BrClNO and its molecular weight is 252.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis and Catalysis
- Enantioselective Synthesis: A study demonstrated the resolution of related α-bromohydrin compounds through lipase-catalyzed enantioselective processes, showing the compound's potential as an intermediate in synthesizing adrenergic agents (Conde et al., 1998).
- Catalytic Amination: Another application involves copper-catalyzed direct amination of ortho-functionalized haloarenes, including derivatives of (R)-2-Amino-2-(2-bromophenyl)ethanol, to synthesize aromatic amines in good yields (Zhao, Fu, & Qiao, 2010).
Pharmaceutical Intermediates
- Synthesis of β-Adrenergic Blockers: The compound serves as a precursor for the synthesis of β-adrenergic receptor blocking drugs, showcasing its critical role in pharmaceutical synthesis (Kapoor et al., 2005).
- Antitumor Activity: Research into tertiary amino alkanol hydrochlorides, similar in structure to (R)-2-Amino-2-(2-bromophenyl)ethanol, revealed potential antitumor activity, underlining the compound's utility in developing cancer therapies (Isakhanyan et al., 2016).
Synthesis of Chiral Molecules
- Chiral Intermediates: The compound is utilized in the synthesis of chiral intermediates for pharmaceutical applications, as evidenced by a study on the bioreduction of acetophenone derivatives to produce aromatic chiral alcohols (Yu et al., 2018).
Material Science and Photophysical Properties
- Modification of Phthalocyanines: Research into the modification of phthalocyanines with optically active alcohols, including (R)-1-(4-bromophenyl)ethanol, showcased the impact of chiral ligands on the photochemical and biological properties of phthalocyanines, highlighting the compound's relevance in material science (Ramos et al., 2015).
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of phenethyl alcohol , which suggests that it may interact with similar biological targets.
Mode of Action
It’s known that phenethyl alcohol derivatives can participate in various chemical reactions, such as the suzuki–miyaura coupling . In this reaction, the compound can act as an organoboron reagent, undergoing transmetalation with palladium (II) complexes .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling , it may influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
Its physical properties such as boiling point (97 °c/07 mmHg) and density (1483 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its potential role in suzuki–miyaura coupling suggests it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
Action Environment
The action of ®-2-Amino-2-(2-bromophenyl)ethanol hydrochloride can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it may participate in is known to be mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and reaction conditions.
Propriétés
IUPAC Name |
(2R)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWGMOICMCKSHB-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)


